Varlitinib is a reversible, small molecule pan-human epidermal growth factor receptor (HER) inhibitor. [] It selectively and potently targets epidermal growth factor receptor (EGFR), HER2, and HER4 by binding to their ATP-binding sites. [, ] Varlitinib is classified as a tyrosine kinase inhibitor (TKI) and plays a significant role in scientific research, particularly in the field of oncology. [, ] It serves as a valuable tool for investigating the roles of EGFR, HER2, and HER4 in cancer cell signaling and tumor growth. [, , , , , , , , ]
Varlitinib, also known as ASLAN001, is a small molecule inhibitor that targets the human epidermal growth factor receptor family, specifically epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. It is primarily being developed for the treatment of various cancers, including gastric cancer, pancreatic cancer, colorectal cancer, breast cancer, and biliary tract cancer. Varlitinib has received orphan drug designation for biliary tract cancer from the United States Food and Drug Administration and the Korean Ministry of Food and Drug Safety .
Varlitinib was developed by ASLAN Pharmaceuticals and is currently undergoing clinical trials to evaluate its efficacy and safety in treating different types of cancer. The compound is synthesized through various chemical processes that ensure its potency as a pan-human epidermal growth factor receptor inhibitor .
The synthesis of Varlitinib involves multiple steps that typically include:
The specific synthetic route for Varlitinib has been detailed in patent literature, which outlines various reaction conditions and purification methods to achieve high yields and purity. The synthesis typically requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize the yield of the desired product .
Varlitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is C₁₈H₁₈ClN₅O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Varlitinib undergoes several chemical reactions during its synthesis and metabolism:
The stability of Varlitinib in solution can be affected by factors such as pH and temperature, which are critical during both synthesis and storage. Analytical techniques like high-performance liquid chromatography are utilized to monitor these reactions and ensure product quality .
Varlitinib functions by competitively inhibiting the binding of ligands to the human epidermal growth factor receptors on the surface of cancer cells. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.
Relevant analyses such as spectroscopy (e.g., infrared spectroscopy) are employed to characterize its physical state and confirm purity .
Varlitinib is primarily used in clinical research for:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4